Divergent Reaction Outcome and Yield Advantage of Pivaloylacetonitrile vs. Benzoylacetonitrile in Domino Annulation
In a domino annulation reaction with 2-aryl-3-nitrochromenes in tetrahydrofuran using triethylamine as a base, pivaloylacetonitrile yielded unprecedented imino-substituted dihydrofuro[2,3-c]chromene derivatives in high yields, whereas benzoylacetonitrile under similar conditions gave the expected furo[2,3-c]chromene derivatives in only moderate yields [1]. This difference represents a divergence in both product architecture (unprecedented scaffold vs. expected scaffold) and synthetic efficiency.
| Evidence Dimension | Reaction yield and product chemoselectivity in domino annulation |
|---|---|
| Target Compound Data | High yields of unprecedented imino-substituted dihydrofuro[2,3-c]chromene derivatives |
| Comparator Or Baseline | Benzoylacetonitrile: moderate yields of expected furo[2,3-c]chromene derivatives |
| Quantified Difference | High vs. moderate yields; unprecedented vs. expected scaffold formation |
| Conditions | 2-Aryl-3-nitrochromene (1 eq.), triethylamine base, tetrahydrofuran, room temperature |
Why This Matters
Procurement of pivaloylacetonitrile rather than benzoylacetonitrile is essential for accessing the dihydrofuro[2,3-c]chromene scaffold with high synthetic efficiency and for exploring structurally unprecedented chemical space.
- [1] Jiang W, et al. Molecular diversity of the domino annulation reaction of 2-aryl-3-nitrochromenes with pivaloylacetonitriles. Org Biomol Chem. 2018;16(32):5816-5822. View Source
